N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine
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Overview
Description
N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine is a useful research compound. Its molecular formula is C12H9F2N5S and its molecular weight is 293.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.05467281 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Polymeric Materials
Michel Awkal and colleagues (2006) reported the synthesis and characterization of film-forming poly(urethaneimide) cationomers containing quaternary ammonium groups. Their research highlighted the quaternization of poly(urethaneimides) with various alkylating agents, leading to the formation of cationic quaternary ammonium groups. This study provides insights into the polymerization process and potential applications of similar compounds in membrane separation and other material science applications Awkal et al., 2006.
Chemical Synthesis and Tautomerism Studies
H. Roggen and L. Gundersen (2008) focused on synthetic studies directed towards Agelasine analogs, specifically synthesizing, tautomerism, and alkylation of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines. This research sheds light on the chemical behavior and tautomer ratios of compounds closely related to N-{4-[(difluoromethyl)thio]phenyl}-9H-purin-6-amine, contributing to the understanding of its reactivity and potential applications in medicinal chemistry and drug design Roggen & Gundersen, 2008.
Directed C-H Functionalization
A study by H. Kim and colleagues (2014) explored hydrogen-bond-assisted controlled C-H functionalization via adaptive recognition of a purine directing group. The research delves into the Rh-catalyzed selective C-H functionalization of 6-arylpurines, demonstrating the directing role of the purine moiety in the C-H bond activation process. This study provides valuable insights into the directed functionalization of purine compounds, potentially opening new avenues for the synthesis and modification of this compound and related molecules Kim et al., 2014.
Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor
Y. Zafrani and colleagues (2017) examined the concept of the difluoromethyl group acting as a "lipophilic hydrogen bond donor." This study highlighted the unique properties of the difluoromethyl group in enhancing lipophilicity and serving as a hydrogen bond donor, similar to hydroxyl, thiol, or amine groups. Such insights are crucial for understanding the role of the difluoromethyl group in this compound and its potential applications in drug design and medicinal chemistry Zafrani et al., 2017.
Future Directions
Properties
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5S/c13-12(14)20-8-3-1-7(2-4-8)19-11-9-10(16-5-15-9)17-6-18-11/h1-6,12H,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAXVFKZJRXEKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.